

Application Note: Cell-Based Assay for Measuring Parp7-IN-19 IC50

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Compound of Interest

Compound Name: Parp7-IN-19

Cat. No.: B12383594

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Audience: Researchers, scientists, and drug development professionals.

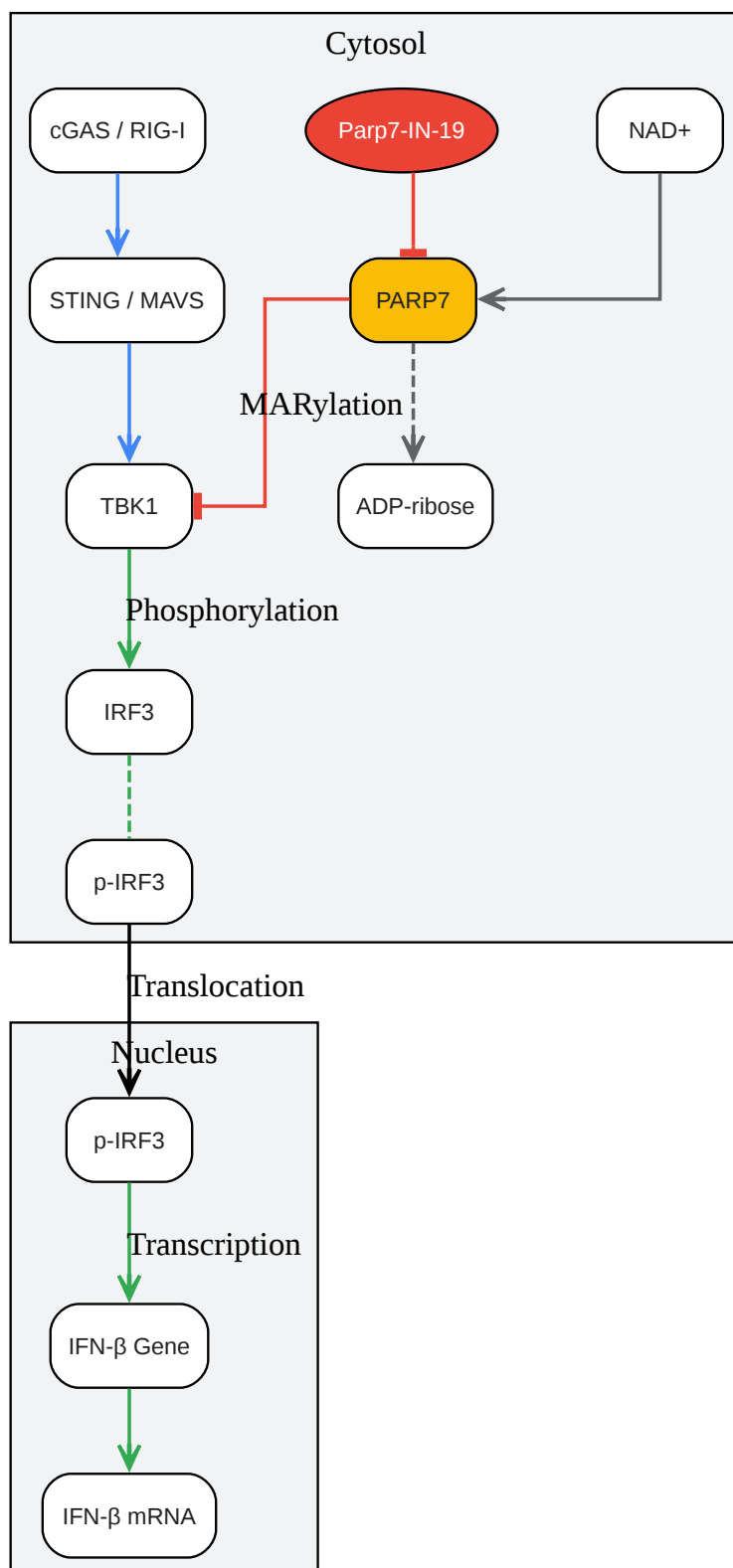
Introduction

Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase that has emerged as a critical regulator in various cellular processes, including innate immunity and cancer biology.[1][2][3] PARP7 functions as a negative regulator of the type I interferon (IFN-I) signaling pathway.[1][4][5] It catalyzes the mono-ADP-ribosylation (MARylation) of TANK-binding kinase 1 (TBK1), which prevents TBK1's activation and subsequently suppresses the production of type I interferons.[1][4] In the context of oncology, PARP7 is considered a promising therapeutic target because its inhibition can restore IFN-I signaling, leading to enhanced anti-tumor immunity.[6][7][8] **Parp7-IN-19** is a novel small molecule inhibitor designed to target the catalytic activity of PARP7. This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of **Parp7-IN-19** in a cell-based assay by measuring the induction of Interferon-beta (IFN- β) expression.

Signaling Pathway

PARP7 plays a crucial role in suppressing the innate immune response. In the presence of cytosolic nucleic acids, cellular sensors like cGAS and RIG-I activate STING and MAVS, respectively.[4] This leads to the recruitment and activation of TBK1, which in turn phosphorylates and activates the transcription factor IRF3. Activated IRF3 translocates to the nucleus and induces the expression of type I interferons, such as IFN- β . [4] PARP7 acts as a

brake on this pathway by mono-ADP-ribosylating TBK1, thereby inhibiting its kinase activity and downstream signaling.[1][4] Inhibition of PARP7 by compounds like **Parp7-IN-19** is expected to release this brake, leading to increased TBK1 activity and subsequent IFN- β production.



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Caption: PARP7-mediated regulation of Type I Interferon signaling.

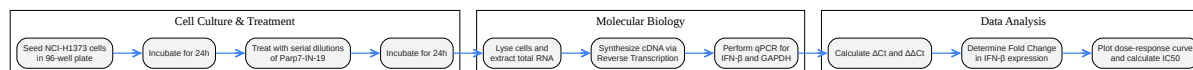
Experimental Protocol

This protocol describes a cell-based assay to determine the IC₅₀ value of **Parp7-IN-19** by quantifying the induction of IFN- β mRNA in NCI-H1373 human lung carcinoma cells using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

Materials and Reagents:

- Cell Line: NCI-H1373 (ATCC® CRL-5861™)
- Culture Medium: RPMI-1640 Medium (e.g., Gibco™ 11875093)
- Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
- Compound: **Parp7-IN-19** (dissolved in DMSO)
- Positive Control: RBN-2397 (a known PARP7 inhibitor)[1][8]
- RNA Extraction Kit: (e.g., QIAGEN RNeasy Mini Kit)
- Reverse Transcription Kit: (e.g., Thermo Fisher™ High-Capacity cDNA Reverse Transcription Kit)
- qPCR Master Mix: (e.g., Applied Biosystems™ PowerUp™ SYBR™ Green Master Mix)
- Primers:
 - Human IFN- β 1 (Forward and Reverse)
 - Human GAPDH (Forward and Reverse) - for normalization
- Plates: 96-well cell culture plates
- Reagents: PBS, Trypsin-EDTA, DMSO

Experimental Workflow:



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Caption: Workflow for determining **Parp7-IN-19** IC50.

Procedure:

- Cell Seeding:
 - Culture NCI-H1373 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
 - Trypsinize and count the cells. Seed 5 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.
- Compound Treatment:
 - Prepare a 10 mM stock solution of **Parp7-IN-19** in DMSO.
 - Perform serial dilutions of **Parp7-IN-19** in culture medium to achieve final concentrations ranging from 1 nM to 10 μM. Ensure the final DMSO concentration does not exceed 0.1% in all wells.
 - Include a vehicle control (DMSO only) and a positive control (e.g., 1 μM RBN-2397).
 - Remove the old medium from the cells and add 100 μL of the medium containing the respective compound concentrations.
 - Incubate the plate for 24 hours at 37°C.
- RNA Extraction and cDNA Synthesis:
 - After incubation, carefully remove the medium and wash the cells with PBS.

- Lyse the cells directly in the wells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
- Quantify the extracted RNA and assess its purity.
- Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcription kit.
- qPCR Analysis:
 - Prepare the qPCR reaction mix containing cDNA, SYBR Green master mix, and primers for IFN-β1 and the housekeeping gene GAPDH.
 - Perform qPCR using a standard thermal cycling protocol.
 - Record the cycle threshold (Ct) values for each gene in each sample.
- Data Analysis:
 - Normalize the Ct values of IFN-β1 to the Ct values of GAPDH for each sample ($\Delta Ct = Ct_{\text{IFN-}\beta} - Ct_{\text{GAPDH}}$).
 - Calculate the fold change in IFN-β expression relative to the vehicle control using the $\Delta\Delta Ct$ method ($\text{Fold Change} = 2^{-(\Delta\Delta Ct)}$).
 - Plot the fold change in IFN-β expression against the logarithm of the **Parp7-IN-19** concentration.
 - Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value, which is the concentration of **Parp7-IN-19** that elicits a 50% maximal response in IFN-β induction.

Data Presentation

The following table summarizes hypothetical results for the dose-dependent induction of IFN-β mRNA expression by **Parp7-IN-19** in NCI-H1373 cells.

Parp7-IN-19 Conc. (nM)	Log [Conc.]	Mean Fold Change in IFN- β mRNA	Std. Deviation
0 (Vehicle)	-	1.0	0.2
1	0	1.5	0.3
10	1	8.2	1.1
50	1.7	25.6	3.4
100	2	48.9	5.7
250	2.4	75.3	8.1
500	2.7	92.1	9.5
1000	3	98.7	10.2
10000	4	100.5	11.0

Calculated IC50: Based on the sigmoidal dose-response curve generated from the data above, the calculated IC50 value for **Parp7-IN-19** would be approximately 85 nM.

Conclusion

This application note provides a comprehensive protocol for determining the cellular potency of the PARP7 inhibitor, **Parp7-IN-19**. The described assay leverages the known mechanism of PARP7 in regulating the type I interferon pathway and provides a robust and quantifiable readout. This method is suitable for screening and characterizing novel PARP7 inhibitors in a physiologically relevant context, aiding in the drug development process for new cancer therapeutics.

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